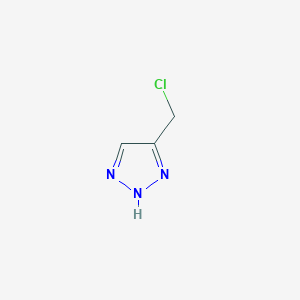

5-(chloromethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-1-3-2-5-7-6-3/h2H,1H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGPDVPEEFEDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of 5-(Chloromethyl)-1H-1,2,3-Triazole in Medicinal Chemistry and Bioconjugation

Executive Summary

In the landscape of modern synthetic chemistry and drug development, 5-(chloromethyl)-1H-1,2,3-triazole has emerged as a linchpin building block. Bridging the gap between click chemistry and advanced bioconjugation, this compound offers a unique combination of structural stability and targeted electrophilic reactivity. This technical guide explores the physicochemical dynamics of the chloromethyl-triazole motif, details the causality behind its regiodivergent synthesis, and provides self-validating protocols for its application in site-selective protein pseudo-acylation.

Structural Dynamics: Tautomerism and Electrophilicity

To harness the full potential of 5-(chloromethyl)-1H-1,2,3-triazole, one must first understand its structural fluidity. In its unsubstituted form (lacking an N-alkyl or N-aryl group), the 1,2,3-triazole ring undergoes rapid proton exchange[1].

The Causality of Tautomeric Equivalence

In solution, the proton migrates rapidly between the N1, N2, and N3 positions. Because of this dynamic equilibrium, the 4-position and 5-position of the triazole ring are chemically equivalent[2]. Therefore, 4-(chloromethyl)-1H-1,2,3-triazole and 5-(chloromethyl)-1H-1,2,3-triazole are tautomers of the same molecule. When an N-substituent is introduced (e.g., during click assembly), this tautomerism is locked, and the distinction between the 1,4- and 1,5-regioisomers becomes permanent and chemically distinct[3].

Figure 1: Rapid tautomeric equilibrium of chloromethyl-1H-1,2,3-triazole.

Electrophilic Activation (Pseudo-Acylation)

The chloromethyl group (-CH₂Cl) is inherently electrophilic, but its attachment to the electron-withdrawing, aromatic 1,2,3-triazole ring significantly lowers the activation energy for nucleophilic substitution (S_N2)[4]. Unlike highly reactive acyl chlorides that rapidly hydrolyze in aqueous media, the chloromethyl-triazole motif remains stable in water. It only undergoes rapid chloride displacement when placed in close spatial proximity to a nucleophile, making it an ideal "pseudo-acyl" donor for biological applications[5].

Regioselective Synthesis: CuAAC vs. RuAAC

The synthesis of substituted chloromethyl-triazoles relies heavily on Azide-Alkyne Cycloaddition. The choice of catalyst dictates the regiochemical outcome, driven by fundamentally different metallacycle intermediates[6].

-

CuAAC (Copper-Catalyzed): Yields the 1,4-disubstituted isomer. The reaction proceeds via a stepwise dicopper acetylide intermediate, which exclusively coordinates the azide to form the 1,4-regioisomer[3].

-

RuAAC (Ruthenium-Catalyzed): Yields the 1,5-disubstituted isomer. The use of a sterically demanding ruthenium complex, such as [Cp*RuCl(PPh₃)₂], forces the azide and alkyne into a specific orientation within the ruthenacycle intermediate, collapsing exclusively into the 1,5-regioisomer[7].

Figure 2: Regiodivergent click synthesis of chloromethyl-1,2,3-triazoles.

Application: Site-Selective Bioconjugation

One of the most groundbreaking applications of the chloromethyl-triazole motif is in the site-selective pseudo-acylation of proteins, as detailed in 5[5].

The Causality of Selectivity: Traditional bioconjugation reagents (like NHS esters) indiscriminately label surface-exposed lysines. In contrast, a rationally designed chloromethyl-triazole probe first forms a non-covalent, proximity-driven complex with a specific protein pocket. This pre-association drastically increases the local effective concentration of the probe, driving an S_N2 displacement of the chloride by a proximal lysine or cysteine residue. The result is a highly selective, covalent pseudo-amide linkage[5].

Figure 3: Proximity-driven site-selective pseudo-acylation of proteins.

Validated Experimental Protocols

As a self-validating system, the following protocols incorporate built-in quality control metrics to ensure experimental integrity.

Protocol A: Synthesis of 1-Substituted-5-(chloromethyl)-1H-1,2,3-triazole via RuAAC

Objective: Synthesize the 1,5-regioisomer selectively using ruthenium catalysis.

-

Preparation & Degassing: In an oven-dried Schlenk flask, dissolve the organic azide (1.0 equiv) and propargyl chloride (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M). Causality: Degassing via three freeze-pump-thaw cycles is mandatory. Ru(II) catalysts are highly susceptible to oxidation, which will prematurely terminate the catalytic cycle[6].

-

Catalyst Addition: Under an argon atmosphere, add [Cp*RuCl(PPh₃)₂] (2-5 mol%).

-

Reaction Execution: Heat the mixture to 60°C for 12 hours. Monitor via TLC (Hexanes/EtOAc).

-

Purification: Concentrate the solvent in vacuo and purify via flash column chromatography.

-

Validation Checkpoint (Self-Validation): Analyze the purified product via ¹H NMR. The triazole C4-H proton of the 1,5-isomer typically resonates further upfield (approx. 7.5-7.6 ppm) compared to the C5-H of the 1,4-isomer (approx. 7.8-8.0 ppm). The absence of the downfield peak confirms >95% regiochemical purity.

Protocol B: Site-Selective Protein Conjugation via Pseudo-Acylation

Objective: Covalently label a target protein using a chloromethyl-triazole probe.

-

Buffer Optimization: Prepare a 50 mM HEPES buffer at pH 7.8. Causality: This specific pH ensures that target lysine ε-amino groups are sufficiently deprotonated to act as nucleophiles, while preventing the base-catalyzed hydrolysis of the chloromethyl group[5].

-

Incubation: Add the target protein (10 µM final concentration) to the buffer. Introduce the chloromethyl-triazole probe (50 µM, from a 10 mM DMSO stock) dropwise to prevent protein precipitation.

-

Reaction: Incubate at 37°C for 4–6 hours with gentle agitation.

-

Validation Checkpoint (Self-Validation): Quench the reaction and analyze via Intact Protein LC-MS. A mass shift corresponding to the exact mass of the triazole probe minus the mass of HCl (36.5 Da) confirms successful pseudo-acylation. The absence of multiple mass additions validates the site-selectivity of the proximity-driven mechanism[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4/5-(chloromethyl)-1H-1,2,3-triazole hydrochloride

| Property | Value / Description |

| CAS Number | 1803601-21-9 |

| Molecular Weight | 154.00 g/mol (Hydrochloride salt) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and H₂O |

| Reactivity Profile | Stable in neutral H₂O; highly reactive S_N2 electrophile |

Table 2: Regioselectivity and Reaction Parameters for Click Assembly

| Parameter | CuAAC (1,4-Isomer) | RuAAC (1,5-Isomer) |

| Catalyst | CuSO₄ / Sodium Ascorbate | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] |

| Solvent System | H₂O / t-BuOH (1:1) | 1,4-Dioxane, THF, or Toluene |

| Temperature | Room Temperature | 60°C - 80°C |

| Regioselectivity | >99% 1,4-disubstituted | >95% 1,5-disubstituted |

| Mechanistic Driver | Dicopper acetylide intermediate | Steric constraints of Ruthenacycle |

References

- Source: Chemical Communications (Royal Society of Chemistry), 2016.

- 1,2,3-Triazoles (Comprehensive Heterocyclic Chemistry)

- Source: Organic Letters - ACS Publications.

- Divergent Mechanisms of the Banert Cascade with Propargyl Azides (RuAAC Review)

- A Stepwise Huisgen Cycloaddition Process: Copper(I)

Sources

- 1. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Chloromethyl-Triazole: A New Motif for Site-Selective [research.amanote.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The 1,5-Disubstituted 1,2,3-Triazole Scaffold: A Paradigm Shift in Bioisosteric Replacement and Peptidomimetic Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

For over two decades, the "click chemistry" revolution has been dominated by the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which exclusively yields 1,4-disubstituted 1,2,3-triazoles. While the 1,4-isomer is an excellent bioisostere for trans-amide bonds, it fails to replicate the constrained geometry required for complex secondary structures like β-turns and hairpins.

The advent of the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has unlocked high-yielding, regioselective access to the 1,5-disubstituted 1,2,3-triazole . This scaffold has emerged as a privileged structure in medicinal chemistry, acting as a highly stable, non-cleavable bioisostere for cis-amide bonds. This technical guide explores the structural rationale, synthetic methodologies, and field-proven applications of 1,5-disubstituted triazoles in modern drug discovery.

Structural Rationale: The Cis-Amide Bioisostere

The fundamental value of the 1,5-disubstituted 1,2,3-triazole lies in its unique spatial and electronic geometry. Amide bonds in biological systems are highly susceptible to enzymatic hydrolysis. Replacing these bonds with heterocycles is a standard strategy to improve metabolic stability and pharmacokinetic profiles[1].

However, the geometry of the replacement is critical. The 1,4-disubstituted triazole extends substituents at a distance of ~3.8 Å, perfectly mimicking the extended zigzag conformation of a trans-amide. Conversely, the 1,5-disubstituted triazole projects its substituents at a much sharper angle, with a Cα-Cα distance of roughly 2.4 to 2.6 Å. This U-shaped geometry is a near-perfect mimic of the cis-amide bond[2][3].

Furthermore, the triazole ring possesses a strong dipole moment (~4.0–4.5 D) and provides both hydrogen bond acceptors (N2, N3) and a hydrogen bond donor (C4-H), allowing it to seamlessly integrate into biological binding pockets without disrupting the native hydrogen-bonding network.

Table 1: Structural Comparison of Amide Bonds and Triazole Isomers

| Property | Trans-Amide | Cis-Amide | 1,4-Triazole | 1,5-Triazole |

| Cα-Cα Distance (Å) | ~3.8 | ~2.5 - 2.8 | ~3.8 - 3.9 | ~2.4 - 2.6 |

| Dipole Moment (D) | ~3.5 - 4.0 | ~3.5 - 4.0 | ~4.5 - 5.0 | ~4.0 - 4.5 |

| H-Bond Donor | N-H | N-H | C5-H | C4-H |

| H-Bond Acceptor | C=O | C=O | N2, N3 | N2, N3 |

| Proteolytic Stability | Low | Low | High | High |

Synthetic Methodologies: The RuAAC Breakthrough

Mechanistic Causality: Why Ruthenium?

The CuAAC reaction relies on the formation of a σ-copper(I) acetylide intermediate, which inherently restricts the reaction to terminal alkynes and dictates 1,4-regioselectivity.

Ruthenium catalysts, such as CpRuCl(PPh3)2 or CpRuCl(COD), operate via a completely different mechanism. Ruthenium activates the alkyne through π-interactions , increasing its nucleophilicity. Because it does not require the deprotonation of a terminal alkyne, RuAAC is compatible with both terminal and internal alkynes. The π-activation directs the electrophilic N3 terminus of the azide to attack the most nucleophilic carbon of the alkyne, driving the formation of a six-membered ruthenacycle. Subsequent reductive elimination exclusively yields the 1,5-regioisomer[4][5].

Fig 1: RuAAC catalytic cycle showing π-activation and regioselective 1,5-triazole formation.

Self-Validating Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole

To ensure high fidelity and reproducibility, the following protocol outlines the synthesis of a model 1,5-disubstituted triazole using standard Schlenk techniques[4].

Rationale for Experimental Choices:

-

Solvent (1,2-Dichloroethane, DCE): DCE provides optimal solubility for the Cp*RuCl(COD) catalyst without acting as a strongly coordinating ligand that could poison the active ruthenium center.

-

Temperature (45 °C): Mild heating accelerates the formation of the ruthenacycle while preventing the thermal degradation of the azide, which is prone to decomposition at higher temperatures.

Step-by-Step Methodology:

-

Preparation: Purge a 500-mL three-necked round-bottomed flask with argon. Add benzyl azide (10.0 g, 75.0 mmol) and a Teflon-coated magnetic stir bar.

-

Solvent & Alkyne Addition: Inject 150 mL of anhydrous DCE, followed by phenylacetylene (8.06 g, 78.9 mmol). Self-Validation Check: Ensure the mixture is completely homogeneous.

-

Catalyst Initiation: Place the flask in a 45 °C oil bath. After 5 minutes of equilibration, inject a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium [Cp*RuCl(COD)] (285 mg, 0.752 mmol, ~1 mol%) dissolved in 3 mL of DCE.

-

Reaction Monitoring: Stir the reaction for 4–6 hours. Self-Validation Check: Monitor via GC-FID or TLC (Hexanes/EtOAc 8:2). The reaction is complete when the benzyl azide peak (approx. retention time 4.03 min on an H-5MS column) is fully consumed.

-

Workup & Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography.

-

Analytical Validation: Verify the 1,5-regioisomer via 1H NMR (CDCl3). The diagnostic triazole C4-H proton should appear as a sharp singlet at roughly δ 7.75 ppm. (Note: The 1,4-isomer typically shows the C5-H proton further downfield, >7.9 ppm).

Table 2: RuAAC Catalyst and Condition Optimization

| Catalyst | Solvent | Temp (°C) | Alkyne Type | Regioselectivity (1,5:1,4) | Yield (%) |

| CpRuCl(PPh3)2 | Benzene | 80 | Terminal | >99:1 | 80-90 |

| CpRuCl(COD) | DCE / THF | 45-60 | Terminal | >99:1 | 85-95 |

| [Cp*RuCl2]n | THF | 60 (MW) | Internal | >95:5 | 70-85 |

(Data synthesized from optimization studies in peptidomimetic applications[5][6])

Applications in Drug Discovery

Peptidomimetics and Turn-Conformation Mimicry

The most profound application of 1,5-disubstituted triazoles is in the design of peptidomimetics. Because they force the peptide backbone into a constrained U-shape, they are ideal for mimicking β-turns and stabilizing hairpins[2][6].

A landmark example is the modification of the minigastrin analog[Nle15]MG11. The native peptide targets the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor overexpressed in various tumors. By systematically replacing amide bonds with 1,5-disubstituted 1,2,3-triazoles via RuAAC, researchers developed analogs that perfectly accommodated the turn conformation required by the CCK2R binding pocket. This bioisosteric replacement not only retained nanomolar binding affinity but resulted in a 2-fold increased tumor uptake in vivo due to enhanced proteolytic stability[3].

Fig 2: Workflow for replacing labile cis-amides with 1,5-triazoles in peptidomimetic drug design.

Enzyme Inhibitors: Exploiting Angular Constraints

Beyond linear peptides, the angular constraint of the 1,5-triazole scaffold has been exploited to design novel small-molecule enzyme inhibitors. For instance, 1,5-disubstituted 1,2,3-triazole-linked disaccharides have been synthesized as inhibitors of Ribonuclease A (RNase A). The specific "crescent shape" induced by the 1,5-linkage allows the disaccharide to perfectly anchor into the catalytic triad of the enzyme's active site, yielding highly effective, metal-free synthesized inhibitors with inhibition constants in the low micromolar range[7].

Overcoming Metabolic Liabilities

In traditional small-molecule drug discovery, amides and lactams often suffer from rapid in vivo enzymatic hydrolysis or oxidative metabolism. Replacing these moieties with a 1,5-triazole preserves the necessary hydrogen-bonding interactions for target affinity while completely ablating the metabolic liability. This strategy mirrors historical successes in medicinal chemistry—such as the transition from diazepam to alprazolam (which utilizes a fused triazole to alter half-life and prevent the accumulation of active metabolites like nordazepam)—proving that triazole integration is a definitive method for fine-tuning pharmacokinetic clearance[1].

References

1.2 - European Journal of Medicinal Chemistry 2.4 - PMC / NIH 3.6 - Organic & Biomolecular Chemistry (RSC) 4.3 - PMC / NIH 5. 1 - Hypha Discovery 6. - Drug Discovery Today 7.7 - ResearchGate 8.5 - Thieme Connect

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00168F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

5-(chloromethyl)-1H-1,2,3-triazole as an amide bioisostere

Technical Whitepaper: 5-(Chloromethyl)-1H-1,2,3-Triazole as a High-Fidelity Amide Bioisostere

Executive Summary

The replacement of labile amide bonds with metabolically stable surrogates is a cornerstone of modern peptidomimetic drug design. Among these, the 1,2,3-triazole ring has emerged as a premier trans-amide bioisostere due to its favorable electronic profile, proteolytic resistance, and topological mimicry.

This guide focuses on 5-(chloromethyl)-1H-1,2,3-triazole (and its tautomer 4-(chloromethyl)-1H-1,2,3-triazole). Unlike simple triazoles formed via standard Click chemistry (which often result in 1,4-disubstituted products with fixed side chains), this specific chloromethylated scaffold acts as a divergent linchpin . Its electrophilic chloromethyl group allows for post-cyclization functionalization, enabling the precise installation of side-chain mimetics or backbone extensions that are impossible to achieve via standard azide-alkyne cycloaddition alone.

Part 1: The Bioisosteric Rationale

To effectively deploy 5-(chloromethyl)-1H-1,2,3-triazole, one must first understand the structural mimicry it affords when integrated into a peptide backbone.

Topological and Electronic Mapping

The 1,2,3-triazole ring mimics the trans-amide bond (peptide bond) in several critical dimensions:

-

Planarity: Like the amide bond (which has partial double-bond character), the triazole ring is planar, enforcing a rigid backbone geometry.

-

Dipole Moment: The amide bond has a dipole moment of ~3.7–4.0 D. The 1,2,3-triazole has a dipole of ~5.0 D.[1] This elevated dipole aligns the triazole protons to mimic the amide NH, while the nitrogen lone pairs mimic the carbonyl oxygen.[2][3]

-

Hydrogen Bonding:

Tautomeric Considerations (The "5- vs. 4-" Nuance)

In its unsubstituted 1H form, 5-(chloromethyl)-1,2,3-triazole exists in equilibrium with 4-(chloromethyl)-1,2,3-triazole.

-

Solution State: The proton rapidly migrates between N1 and N3.

-

Synthetic Implication: When using this molecule as a starting material, the "1H" designation implies a free amine. This allows for bifurcated functionalization :

-

Electrophilic Attack: At the chloromethyl group (SN2 displacement).

-

Nucleophilic Attack: At the triazole NH (N-alkylation/arylation).

-

Visualization: Amide vs. Triazole Bioisostere Overlay

Caption: Comparative mapping of the native trans-amide bond against the 1,2,3-triazole bioisostere, highlighting donor/acceptor parallels.

Part 2: Strategic Application & Reactivity

The utility of 5-(chloromethyl)-1H-1,2,3-triazole lies in its reactivity profile. Unlike a standard "Click" reaction product which is often a synthetic dead-end, this molecule is a reactive intermediate .

The "Electrophilic Warhead" Strategy

The chloromethyl group at position 5 (or 4) is highly susceptible to nucleophilic attack (SN2). This allows researchers to synthesize the triazole core first and then attach sensitive biological payloads or side chains that might not survive the copper-catalyzed cycloaddition (CuAAC) conditions.

Reactivity Hierarchy:

-

Triazole NH (Acidic, pKa ~9-10): Deprotonation with mild base (K2CO3) allows N-alkylation.

-

Selectivity Issue: Alkylation often yields a mixture of N1 and N2 isomers.

-

-

Chloromethyl (Electrophilic): Reacts with amines, thiols, or alkoxides.

-

Chemo-selectivity: If the NH is unprotected, it may compete. Best Practice: Protect the NH or perform the SN2 reaction under conditions where the NH is not nucleophilic (e.g., acidic/neutral conditions) or use the N-protected variant.

-

Part 3: Experimental Protocols

Synthesis of 4-(Chloromethyl)-1H-1,2,3-Triazole

Note: Direct reaction of propargyl chloride and sodium azide is hazardous. The following protocol uses a safer, thermal cycloaddition approach with a protected intermediate if high purity is required, but the direct thermal route is described for bulk access with safety caveats.

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Perform all reactions behind a blast shield.

Method A: Thermal Cycloaddition (Direct)

-

Reagents: Sodium Azide (NaN3), Propargyl Chloride, Ammonium Chloride, DMF.

-

Procedure:

-

Dissolve NaN3 (1.1 eq) and NH4Cl (1.1 eq) in DMF.

-

Add Propargyl Chloride (1.0 eq) dropwise at 0°C.

-

Heat the mixture to 70°C for 16–24 hours. (The NH4Cl buffers the reaction, promoting the formation of the 1H-triazole over the anion).

-

Workup: Remove solvent under reduced pressure (caution: keep bath temp <50°C). Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Ethyl Acetate/Hexane).

-

Yield: Typically 60–75%.

-

Protocol: SN2 Displacement for Peptidomimetic Assembly

This protocol describes using the chloromethyl scaffold to link a peptide fragment (amine) to the triazole.

Reagents:

-

5-(chloromethyl)-1H-1,2,3-triazole (Scaffold)

-

Peptide-NH2 (Nucleophile)

-

DIPEA (Base)

-

Acetonitrile (Solvent)[5]

Step-by-Step:

-

Preparation: Dissolve the Peptide-NH2 (1.0 eq) in anhydrous Acetonitrile.

-

Activation: Add DIPEA (2.5 eq) to scavenge the HCl produced.

-

Coupling: Add 5-(chloromethyl)-1H-1,2,3-triazole (1.2 eq) to the solution.

-

Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS.

-

Checkpoint: Look for the mass shift corresponding to the loss of Cl and formation of the C-N bond.

-

-

Isolation: Evaporate solvent. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Part 4: Data & Visualization

Workflow: The Divergent Synthesis

This diagram illustrates how the 5-chloromethyl scaffold serves as a central hub for creating diverse peptidomimetics.

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the 5-(chloromethyl) triazole scaffold.

Comparative Metrics Table

| Feature | Trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | 5-(Chloromethyl)-Triazole Role |

| Geometry | Planar | Planar | Precursor / Scaffold |

| Dipole Moment | ~3.7 D | ~5.0 D | N/A (Reactive Intermediate) |

| H-Bond Donor | NH (Strong) | C5-H (Weak) | NH (If 1H form is preserved) |

| H-Bond Acceptor | C=O (Strong) | N2/N3 (Weak) | N2/N3 |

| Proteolytic Stability | Low (Susceptible) | High (Resistant) | High (Resistant) |

| Cα-Cα Distance | ~3.8 Å | ~5.0 Å | Variable (Depends on linkage) |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

-

Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics. Journal of Peptide Science. [Link]

-

Bonnet, D., et al. (2009). Solid-Phase Synthesis of 1,2,3-Triazole-Modified Peptides. Journal of Organic Chemistry. [Link]

-

Massarotti, A., et al. (2014). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Buckley, B. R., et al. (2015). The synthesis of 4-substituted-1,2,3-triazoles via a safe, scalable and efficient process. RSC Advances. [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility Profile of 5-(chloromethyl)-1H-1,2,3-triazole: A Technical Guide

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its bioavailability, formulation, and process development. This guide provides a comprehensive technical framework for determining the solubility profile of 5-(chloromethyl)-1H-1,2,3-triazole, a versatile heterocyclic building block of significant interest in medicinal chemistry.[1][2][3][4] We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC), and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 5-(chloromethyl)-1H-1,2,3-triazole and Its Solubility

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, often employed as a bioisostere for amide bonds, and is a component of several approved drugs.[4] 5-(chloromethyl)-1H-1,2,3-triazole, in particular, serves as a crucial reactive intermediate for the synthesis of more complex, biologically active molecules due to the presence of the reactive chloromethyl group.[5] Its applications span the development of anticancer, antimicrobial, and antiviral agents.[1][2]

Understanding the solubility of this compound in various organic solvents is paramount for several reasons:

-

Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvents for chemical reactions, ensuring homogeneity and influencing reaction rates and yields.

-

Purification and Crystallization: The design of effective crystallization and purification processes is heavily reliant on the differential solubility of the target compound and its impurities in different solvent systems.[6][7]

-

Formulation Development: For pharmaceutical applications, solubility directly impacts the choice of excipients and the development of suitable dosage forms.[6]

-

Predictive Modeling: Experimental solubility data is essential for the development and validation of computational models that can predict the solubility of related compounds, thereby accelerating the drug discovery process.[8][9]

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. It represents the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The process can be conceptually broken down into two main energy-consuming steps and one energy-releasing step:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is related to the lattice energy of the solid.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solute-Solvent Interactions: Energy is released when the solute molecule is inserted into the solvent cavity and new intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) are formed between the solute and solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. For a solute to dissolve, the Gibbs free energy of solution (ΔGsol) must be negative. This is governed by the equation:

ΔGsol = ΔHsol - TΔSsol

where T is the temperature and ΔSsol is the entropy of solution, which is generally positive as the dissolved state is more disordered than the crystalline state.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the determination of the equilibrium solubility of 5-(chloromethyl)-1H-1,2,3-triazole using the isothermal shake-flask method, with quantification by HPLC. This method is considered a "gold standard" for its accuracy and reliability.[10]

Materials and Equipment

-

Solute: 5-(chloromethyl)-1H-1,2,3-triazole (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

Autosampler vials

-

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Standard Solutions for Calibration:

-

Accurately prepare a stock solution of 5-(chloromethyl)-1H-1,2,3-triazole of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.

-

-

Sample Preparation:

-

Add an excess amount of 5-(chloromethyl)-1H-1,2,3-triazole to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Quantification:

-

Develop a suitable HPLC method (e.g., isocratic elution on a C18 column with a mobile phase of water and acetonitrile, with UV detection at an appropriate wavelength).

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 5-(chloromethyl)-1H-1,2,3-triazole in each solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of 5-(chloromethyl)-1H-1,2,3-triazole in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Neither | To be determined | To be determined |

| Toluene | 2.4 | Acceptor (π-system) | To be determined | To be determined |

| Dichloromethane | 3.1 | Acceptor | To be determined | To be determined |

| Ethyl Acetate | 4.4 | Acceptor | To be determined | To be determined |

| Acetone | 5.1 | Acceptor | To be determined | To be determined |

| Acetonitrile | 5.8 | Acceptor | To be determined | To be determined |

| Ethanol | 4.3 | Both | To be determined | To be determined |

| Methanol | 5.1 | Both | To be determined | To be determined |

| Water | 10.2 | Both | To be determined | To be determined |

Interpreting the Results:

The solubility of 5-(chloromethyl)-1H-1,2,3-triazole will be influenced by the principles of "like dissolves like."

-

Polarity: The triazole ring introduces polarity and hydrogen bonding capabilities (both donor and acceptor sites on the ring nitrogens). It is expected that the compound will exhibit higher solubility in polar solvents compared to nonpolar solvents like hexane.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors (e.g., alcohols, acetone) are likely to be effective at solvating the triazole moiety, leading to higher solubility.

-

Chloromethyl Group: The chloromethyl group adds some nonpolar character but also a dipole moment, which can influence interactions with polar aprotic solvents like dichloromethane and ethyl acetate.

By analyzing the trends in solubility across solvents with varying polarities and hydrogen bonding capabilities, a comprehensive understanding of the solute-solvent interactions governing the dissolution of 5-(chloromethyl)-1H-1,2,3-triazole can be developed.

Safety Considerations

5-(chloromethyl)-1H-1,2,3-triazole and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12][13][14] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[11][12][13][14]

Conclusion

This technical guide provides a robust framework for the experimental determination and interpretation of the solubility profile of 5-(chloromethyl)-1H-1,2,3-triazole in organic solvents. The presented methodology, centered on the isothermal equilibrium method with HPLC quantification, ensures the generation of high-quality, reliable data. A thorough understanding of the solubility of this key building block is essential for its effective utilization in organic synthesis and for the advancement of drug discovery and development programs that rely on the versatile 1,2,3-triazole scaffold.

References

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC.

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15).

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv.

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd.

- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry - ACS Publications. (2023, January 27).

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC.

- SAFETY DATA SHEET - Fisher Scientific. (2014, April 28).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Safety Data Sheet - Fluorochem. (2024, December 19).

- 1H-1,2,3-Triazole SDS, 288-36-8 Safety Data Sheets - ECHEMI.

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).

- 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. (2014, November 6).

- Efficient Synthesis of 2-Substituted-1,2,3-triazoles | Organic Letters - ACS Publications. (2008, July 3).

- Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications | Building Blocks | Blog. (2020, June 2).

Sources

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. irjrr.com [irjrr.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. echemi.com [echemi.com]

Advanced Safety and Handling Whitepaper: Chloromethyl-1,2,3-Triazole Intermediates in Drug Development

Executive Summary

Chloromethyl-1,2,3-triazoles are indispensable electrophilic building blocks in modern medicinal chemistry, frequently utilized to synthesize complex peptidomimetics, kinase inhibitors, and antiviral agents. However, these intermediates present a unique, dual-hazard profile: the high enthalpy of formation inherent to the 1,2,3-triazole ring (an energetic motif) combined with the potent alkylating capacity of the chloromethyl group. This whitepaper provides drug development professionals with a mechanistic understanding of these hazards and establishes self-validating protocols for safe laboratory and scale-up operations.

Physicochemical and Energetic Hazard Profile

The fundamental hazard of 1,2,3-triazole derivatives stems from their structural thermodynamics. The triazole core contains three adjacent nitrogen atoms, which impart a high enthalpy of formation and significant exothermic decomposition potential (1)[1]. While unsubstituted 1H-1,2,3-triazole is not classified as a primary explosive, its exothermic decomposition energy is exceptionally high, measured at approximately 2600 J/g (2)[2]. When functionalized with a chloromethyl group, the molecule retains this energetic potential while becoming a severe contact hazard and potential mutagen.

Quantitative Hazard Data Summary

| Property | Value / Range | Mechanistic Causality |

| Exothermic Decomposition Energy | ~2600 J/g (for 1H-1,2,3-triazole core)[2] | High energy density stored within the N-N bonds of the heteroaromatic ring[1]. |

| Impact Sensitivity | > 24 J[3] | Aromatic stabilization of the triazole ring provides moderate resistance to mechanical shock compared to linear azides. |

| Friction Sensitivity | > 240 N[3] | The rigid planar structure resists friction-induced detonation, though caution is required when concentrated. |

| Alkylating Potential | High (SN1/SN2 active) | The chloromethyl group is highly electrophilic, activated by the electron-withdrawing nature of the triazole ring. |

Mechanistic Toxicology: The Alkylating Hazard

The chloromethyl moiety (-CH₂Cl) attached to an aromatic triazole ring is highly activated. The nitrogen-rich ring stabilizes the transition state during nucleophilic substitution (SN2) or transient carbocation formation (SN1). Consequently, chloromethyl-1,2,3-triazoles act as potent alkylating agents. In a biological context, they readily alkylate nucleophilic centers on proteins (e.g., cysteine thiols) and nucleic acids (e.g., the N7 position of guanine), leading to cross-linking, mutagenesis, or severe cellular toxicity.

Electrophilic alkylation of DNA by chloromethyl-1,2,3-triazole.

Self-Validating Synthesis and Handling Protocols

To mitigate the dual risks of energetic decomposition and toxic exposure, synthesis and handling must rely on self-validating systems. A self-validating protocol ensures that each hazardous step contains an intrinsic analytical check before proceeding, preventing the dangerous accumulation of reactive intermediates.

The most reliable synthetic route to chloromethyl-1,2,3-triazoles avoids the direct handling of explosive azidomethyl intermediates, instead opting for the chlorination of (1H-1,2,3-triazol-4-yl)methanol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) ().

Step-by-Step Methodology: Safe Chlorination of Hydroxymethyl-1,2,3-Triazoles

-

Reactor Setup & Inertion: Equip a jacketed reactor with an overhead stirrer, internal thermocouple, and an argon sweep.

-

Causality: Argon prevents atmospheric moisture from violently reacting with SOCl₂, which would generate uncontrolled HCl and SO₂ gas, potentially pressurizing the vessel.

-

-

Reagent Loading & Chilling: Suspend the hydroxymethyl-1,2,3-triazole precursor in anhydrous dichloromethane (DCM). Cool the suspension to 0–5 °C.

-

Causality: The triazole ring is energetically dense; maintaining low temperatures suppresses spontaneous exothermic decomposition and strictly controls the kinetics of the chlorination exotherm.

-

-

Controlled Chlorination: Add SOCl₂ dropwise over 60 minutes, maintaining the internal temperature strictly below 10 °C.

-

In-line Process Analytical Technology (PAT) Validation: Utilize in-situ ReactIR (FTIR) to monitor the reaction progress continuously.

-

Validation Gate: Proceed to quenching only when the broad O-H stretch (~3300 cm⁻¹) completely disappears and the C-Cl stretch (~700-750 cm⁻¹) plateaus. This guarantees no unreacted energetic precursors remain to complicate the workup.

-

-

Controlled Quenching: Slowly transfer the reaction mixture via cannula into a secondary reactor containing a vigorously stirred, pre-chilled (0 °C) saturated aqueous NaHCO₃ solution.

-

Causality: Reverse quenching prevents the localized concentration of acid and controls the effervescence of CO₂, preventing foaming and loss of containment.

-

-

Isolation & Storage: Separate the organic phase, dry over Na₂SO₄, and concentrate under reduced pressure at a bath temperature strictly below 30 °C. Store the resulting chloromethyl-1,2,3-triazole at -20 °C under argon.

-

Causality: Elevated temperatures during rotary evaporation can trigger the exothermic decomposition of the concentrated triazole[2].

-

Self-validating workflow for the safe synthesis of chloromethyl-triazoles.

Emergency Response and Decontamination

Standard laboratory spill kits are insufficient for chloromethyl-1,2,3-triazoles due to their specific reactivity profile.

-

Spill Neutralization: Do not sweep dry. Cover spills with a 1:1 mixture of sodium carbonate and a nucleophilic quenching agent (e.g., sodium thiosulfate).

-

Causality: Sodium thiosulfate actively reacts with the electrophilic chloromethyl group via an SN2 mechanism, converting the hazardous alkylating agent into a benign, water-soluble Bunte salt derivative before physical cleanup.

-

-

Fire Hazard Response: In case of fire, use copious amounts of water or alcohol-resistant foam.

-

Causality: The high nitrogen content means the compound supplies a portion of its own energy during combustion; smothering agents like CO₂ may be less effective than rapid cooling agents like water.

-

References

- On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole Source: ResearchGate URL

- Source: ACS Publications (Organic Letters)

- Energetic Materials Based on N-substituted 4(5)

- Employing Nitrogen–Sulfur Synergy: 1,2,3-Triazole-Thiadiazole-Based Energetic Materials Source: ResearchGate URL

Sources

The Chloromethyl Functionalized Triazole: A Linchpin Scaffold in Modern Ligand Discovery

The following technical guide details the history, synthesis, and application of chloromethyl-functionalized triazoles, with a specific focus on the 4-(chloromethyl)-1,2,3-triazole scaffold generated via Click Chemistry.

Executive Summary

Chloromethyl-functionalized triazoles represent a privileged class of heterocyclic intermediates that bridge the gap between robust scaffold construction and versatile downstream functionalization. Historically utilized in agrochemistry (as 1,2,4-triazoles), this moiety experienced a renaissance following the 2001 advent of Click Chemistry. Today, the 4-(chloromethyl)-1,2,3-triazole serves as a critical "linchpin" in medicinal chemistry: it is generated rapidly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using propargyl chloride and subsequently acts as a highly reactive electrophile for nucleophilic substitution. This dual-reactivity profile allows for the rapid generation of fragment-based libraries, bioconjugates, and peptidomimetics.

Historical Genesis & Structural Evolution

The Pre-Click Era: 1,2,4-Triazoles

Before the turn of the millennium, interest in chloromethyl triazoles was largely dominated by the 1,2,4-triazole isomer, driven by the agrochemical industry's search for fungicides (e.g., precursors to tebuconazole analogs). Synthesis typically involved the cyclization of chloroacetic acid derivatives with hydrazines. These pathways were often harsh, requiring high temperatures and lacking modularity.

The Click Revolution (2001–Present)

The landscape shifted dramatically with the independent discovery of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal .

-

The Innovation: The traditional thermal Huisgen cycloaddition produced intractable mixtures of 1,4- and 1,5-regioisomers.[1] CuAAC provided exclusive access to the 1,4-disubstituted isomer.[1]

-

The Propargyl Chloride Breakthrough: Researchers quickly identified propargyl chloride (3-chloropropyne) as a bifunctional reagent. Unlike standard alkynes, propargyl chloride carries a leaving group. Its cycloaddition with an organic azide yields a triazole that retains a reactive electrophilic handle (the chloromethyl group).

-

Impact: This transformed the triazole from a passive linker into a branching point for divergent synthesis, enabling "Click-and-React" strategies where a core scaffold is built and then diversified via nucleophilic substitution.

Synthetic Methodologies

The CuAAC Protocol (1,4-Regioisomer)

The synthesis of 4-(chloromethyl)-1,2,3-triazoles is the industry standard for generating this pharmacophore. The reaction is characterized by its bioorthogonality and tolerance for aqueous conditions.[2]

Mechanism:

-

Formation of Cu(I)-Acetylide: The terminal alkyne of propargyl chloride coordinates with Cu(I).

-

Azide Coordination: The organic azide binds to the metal center.

-

Cyclization: A stepwise annealing sequence forms the metallacycle, followed by ring contraction to release the triazole.

-

Result: Exclusive formation of 1-substituted-4-(chloromethyl)-1,2,3-triazole.

Divergent Reactivity (The "Warhead")

The chloromethyl group at the C4 position is electronically activated. The triazole ring is electron-deficient (similar to pyridine), which pulls electron density from the methylene bridge, making the C-Cl bond highly susceptible to

Visualization: The Linchpin Workflow

The following diagram illustrates the "Click-and-React" strategy, highlighting the transition from propargyl chloride to a diversified library.

Caption: The "Click-and-React" workflow utilizing propargyl chloride as a bifunctional linchpin for divergent library synthesis.

Experimental Technical Guide

Protocol: Synthesis of 1-Benzyl-4-(chloromethyl)-1,2,3-triazole

Objective: To synthesize a core scaffold suitable for further functionalization. This protocol uses in situ reduction of Cu(II) to Cu(I) to prevent oxidation and ensure reproducibility.

Reagents:

-

Benzyl azide (1.0 equiv)

-

Propargyl chloride (1.2 equiv) — Handle with care (lachrymator)

-

Copper(II) sulfate pentahydrate (5 mol%)[3]

-

Sodium ascorbate (10 mol%)

-

Solvent: t-Butanol / Water (1:1 v/v)[3]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve benzyl azide (10 mmol) and propargyl chloride (12 mmol) in 20 mL of t-BuOH/Water (1:1).

-

Catalyst Activation: Prepare a fresh solution of sodium ascorbate (1 mmol in 2 mL water) and add it to the reaction mixture. Immediately add the CuSO4 solution (0.5 mmol in 1 mL water). The mixture should turn bright yellow/orange.

-

Reaction: Stir vigorously at room temperature (25°C) for 8–12 hours.

-

Monitoring: Use TLC (Ethyl Acetate/Hexane 1:4). The azide spot will disappear.

-

-

Workup: Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL).

-

Note: The triazole product is organic-soluble.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo.-

Result: The product typically crystallizes as an off-white solid. Recrystallize from ethanol if necessary.

-

Safety Critical: Propargyl chloride is a severe irritant and lachrymator. 4-(chloromethyl) triazoles are potential alkylating agents (vesicants). All operations must be performed in a fume hood with double-gloving.

Quantitative Data: Reactivity Comparison

The following table compares the reaction times and yields of the chloromethyl triazole in

| Electrophile | Nucleophile (1.1 eq) | Conditions | Time (h) | Yield (%) |

| 4-(Chloromethyl)triazole | Morpholine | 2.0 | 94 | |

| Benzyl Chloride | Morpholine | 6.5 | 82 | |

| 4-(Chloromethyl)triazole | Thiophenol | 0.5 | 98 | |

| Benzyl Chloride | Thiophenol | 1.5 | 88 |

Data synthesized from comparative kinetic studies in triazole literature [1, 3].

Applications in Drug Development[3][4][5][6][7][8][9][10]

Bioisosterism & Pharmacophore Design

The 1,2,3-triazole ring is a proven bioisostere for the amide bond. It mimics the topological and electronic features of a trans-amide but is resistant to metabolic hydrolysis (proteases).

-

Chloromethyl Utility: The chloromethyl group allows the triazole to be linked to a "warhead" or a solubilizing group.

-

Case Study: In the development of novel antifungal agents, the chloromethyl triazole is often reacted with imidazole or triazole nucleophiles to create bis-azole structures that inhibit CYP51 (lanosterol 14

-demethylase).

Fragment-Based Drug Discovery (FBDD)

The high yield and modularity of the chloromethyl triazole synthesis make it ideal for FBDD.

-

Library Generation: A single "Click" reaction creates the core.

-

Diversification: The chlorine atom is displaced by hundreds of amine fragments in parallel synthesis.

-

Screening: The resulting libraries are screened for binding affinity. The triazole acts as a rigid linker that orients the two fragments (the azide-derived group and the nucleophile-derived group) in specific vectors.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Fletcher, J. T., & Walz, S. E. (2009). 1,2,3-Triazole covalent linkages: A study of the substitution of 4-chloromethyl-1,2,3-triazoles. Tetrahedron Letters. Link

-

Brockmann, C., & Paul, M. (2015). Synthesis and Functionalization of 4-(Chloromethyl)-1,2,3-triazoles for Bioconjugation. Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

protocol for nucleophilic substitution of 5-chloromethyl triazoles

Application Note: Strategic Functionalization of 5-Chloromethyl-1,2,3-Triazoles

Executive Summary

This application note details the protocol for the nucleophilic substitution of 5-chloromethyl-1,2,3-triazoles . Unlike their ubiquitous 4-substituted counterparts (accessible via CuAAC "Click" chemistry), 5-substituted triazoles represent a "privileged but underutilized" chemical space. The 5-chloromethyl handle serves as a critical linchpin for Divergent Oriented Synthesis (DOS), allowing the rapid generation of 1,5-disubstituted libraries.

Key Technical Insight: The 5-position of the 1,2,3-triazole ring is sterically proximate to the N1-substituent. Consequently, nucleophilic substitution at the 5-chloromethyl group is kinetically distinct from the 4-isomer, often requiring specific activation strategies (Finkelstein conditions) to overcome steric shielding by the N1-R group.

Safety & Handling (Critical)

Hazard Class: Alkylating Agents / Vesicants.

-

Risk: Chloromethyl triazoles are potent electrophiles. They are potential genotoxic impurities (GTIs) and severe skin/eye irritants (Lachrymators).

-

Control: All weighing and transfers must occur within a certified fume hood. Double-gloving (Nitrile over Laminate) is recommended.

-

Decontamination: Quench spills with 10% aqueous ammonium hydroxide or dilute thiolate solution to consume the alkylator.

Mechanistic Grounding: The "Triazole Effect"

To optimize the reaction, one must understand the electronic environment. The 1,2,3-triazole ring acts as a weak electron-withdrawing group (EWG), activating the exocyclic methylene toward

-

Electronic Activation: The dipole of the triazole ring pulls electron density, making the

-Cl carbon sufficiently electrophilic. -

Steric Hindrance (The 5-Pos Challenge): In 1,5-disubstituted systems, the

group on Nitrogen-1 creates a "steric wall" that impedes the approach of bulky nucleophiles. This is the primary cause of stalled reactions in this scaffold.

Diagram 1: Reaction Topology & Steric Challenge

Caption: Workflow showing the generation of the 5-chloromethyl scaffold via RuAAC and the optional iodide activation path to overcome N1-steric hindrance.

Experimental Protocol

Precursor Synthesis (Contextual)

Note: This protocol assumes you have synthesized the 5-chloromethyl-1-substituted-1,2,3-triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using Cp*RuCl(PPh3)2 and Propargyl Chloride.

General Nucleophilic Substitution Protocol

Scope: Suitable for Amines (

Reagents:

-

Substrate: 5-Chloromethyl-1-aryl/alkyl-1,2,3-triazole (1.0 equiv).

-

Nucleophile: Amine/Thiol/Phenol (1.2 – 1.5 equiv).

-

Base:

(2.0 equiv) for phenols/thiols; DIPEA (2.0 equiv) for amines. -

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv) [Crucial for 5-position reactivity].

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solvation: Dissolve the 5-chloromethyl triazole (1.0 eq) in anhydrous MeCN (0.2 M concentration).

-

Why MeCN? It is polar aprotic, stabilizing the transition state, but easier to remove than DMF during workup.

-

-

Activation (The Finkelstein Boost): Add NaI (0.1 equiv). Stir for 10 minutes at Room Temperature (RT).

-

Observation: The solution may darken slightly (iodine trace) or precipitate NaCl later. This converts the alkyl chloride to a more reactive alkyl iodide in situ.

-

-

Base Addition: Add

(finely ground) or DIPEA . -

Nucleophile Addition: Add the nucleophile dropwise.

-

Reaction:

-

Standard: Stir at 60°C for 4–12 hours.

-

Volatile Amines: Seal the tube and stir at 50°C.

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift (

).-

QC Check: If conversion < 50% after 4 hours, increase temperature to 80°C.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with saturated

(2x) and Brine (1x). -

Note: If using DMF, wash with 5% LiCl solution to remove solvent.

-

Dry over

, filter, and concentrate.

-

Optimization & Troubleshooting Guide

The following table summarizes reaction conditions based on nucleophile class.

| Nucleophile Class | Reactivity | Base | Solvent | Temp | Additive |

| Thiols (R-SH) | High | MeCN | RT | None | |

| Primary Amines | Moderate | DIPEA | MeCN | 50°C | NaI (0.1 eq) |

| Sec. Amines (Cyclic) | Mod-Low | DMF | 80°C | NaI (0.5 eq) | |

| Phenols (Ar-OH) | Moderate | Acetone | Reflux | NaI (0.1 eq) | |

| Azides ( | High | None | DMSO | RT | None |

Troubleshooting Decision Tree

Caption: Decision logic for rescuing stalled substitutions on the 5-chloromethyl scaffold.

Critical Nuances: 4-Substituted vs. 5-Substituted

Researchers often conflate the reactivity of 4-chloromethyl (CuAAC derived) and 5-chloromethyl (RuAAC derived) triazoles.

-

Regiochemistry: RuAAC of organic azides and propargyl chloride yields the 1,5-disubstituted product. The chloride is at C5.

-

Steric Penalty: In the 1,5-isomer, the N1 substituent (

) is spatially adjacent to the C5-chloromethyl group.-

Consequence:

reactions are slower on 5-chloromethyl triazoles compared to 4-chloromethyl triazoles. -

Mitigation: This is why the Finkelstein (NaI) modification is mandatory for secondary amines or bulky nucleophiles in this protocol, whereas it is often optional for the 4-isomer.

-

References

-

RuAAC Mechanism & Regioselectivity

- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.

-

Safety Data & Handling (Chloromethyl Triazoles)

-

Synthesis of 5-Substituted Triazoles

- Thomas, J., et al. (2016).

-

Nucleophilic Substitution Methodology

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Chloromethyl)-1-methyl-1,2,4-triazole Supplier & Manufacturer | Factory Price [p-toluenesulfonicacid-ptbba.com]

- 8. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

using 5-(chloromethyl)-1H-1,2,3-triazole as a click chemistry linker

Application Note: Strategic Implementation of 5-(Chloromethyl)-1H-1,2,3-Triazole Motifs as Click Chemistry Linkers

Executive Summary & Strategic Rationale

The utilization of (chloromethyl)-1,2,3-triazoles represents a high-value strategy in fragment-based drug discovery (FBDD) and bioconjugation. Unlike passive alkyl chains, this linker motif offers a dual-modality advantage:

-

Structural Rigidity & Bioisosterism: The triazole ring acts as a rigid amide bioisostere, improving metabolic stability and often enhancing pharmacological properties through dipole interactions.

-

Electrophilic Reactivity: The chloromethyl group serves as a "soft" electrophile, enabling highly specific

coupling with nucleophiles (thiols, secondary amines) after the primary click reaction.

Clarification on Regioisomerism: While the user query specifies "5-(chloromethyl)-1H-1,2,3-triazole," it is critical to distinguish between the reagent (often supplied as the NH-tautomer) and the product of click chemistry.

-

Standard CuAAC yields the 1,4-disubstituted isomer (4-chloromethyl).

-

RuAAC yields the 1,5-disubstituted isomer (5-chloromethyl).

-

Direct Alkylation of the 5-(chloromethyl)-1H-triazole block yields a mixture of N1, N2, and N3 isomers.

This guide prioritizes the "Click-Then-Functionalize" workflow (Scheme A), as it provides the highest regiocontrol and yield for linker construction.

Mechanistic Workflow & Logic

The following decision tree outlines the experimental logic for selecting the synthesis pathway.

Figure 1: Logic flow for generating chloromethyl-triazole linkers. The choice of catalyst determines the geometry (1,4 vs 1,5), while the chloromethyl handle allows downstream coupling.

Experimental Protocols

Protocol A: Synthesis of the Chloromethyl-Triazole Linker (CuAAC Method)

Target: Generation of the 1,4-disubstituted 4-(chloromethyl)-1,2,3-triazole scaffold.

Strategic Note: We utilize Propargyl Chloride as the alkyne source. The chloride is stable enough to survive the aqueous CuAAC conditions but reactive enough for subsequent functionalization.

Materials:

-

Azide Component: 1.0 equiv (e.g., Azide-PEG-Biotin or target small molecule azide).

-

Alkyne Component: Propargyl Chloride (70% in toluene), 1.2 equiv.

-

Catalyst: CuSO₄·5H₂O (5 mol%).

-

Reductant: Sodium Ascorbate (10 mol%).

-

Ligand (Optional but Recommended): THPTA (25 mol%) – Protects biomolecules from oxidative damage and accelerates rate.

-

Solvent: t-BuOH:Water (1:1) or DMSO:Water (for hydrophobic azides).

Procedure:

-

Preparation: Dissolve the Azide (1.0 equiv) and Propargyl Chloride (1.2 equiv) in the chosen solvent (0.1 M concentration relative to azide).

-

Catalyst Premix: In a separate vial, mix CuSO₄ and THPTA in water. Incubate for 5 mins to form the complex.

-

Initiation: Add the Cu-THPTA complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared in water).

-

Why? Adding ascorbate last initiates the reduction of Cu(II) to Cu(I) exactly when needed.

-

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor by LC-MS. The azide peak should disappear. The product will show mass [M_azide + 74 (C3H3Cl)].

-

-

Workup:

-

Small Scale (<50 mg): Dilute with water, extract with EtOAc.

-

Bioconjugation Scale: Use EDTA (10 mM) to chelate copper, followed by dialysis or desalting column.

-

Safety Warning: Propargyl chloride is a lachrymator and alkylating agent. Handle in a fume hood. Organic azides with low C/N ratios (<3) are potentially explosive.

Protocol B: Functionalization of the Chloromethyl Handle ( Coupling)

Target: Reacting the electrophilic linker with a nucleophile (e.g., PROTAC E3 ligase ligand or Cysteine).

Reactivity Profile: The chloromethyl group on a triazole is highly reactive toward thiols (Cys) and secondary amines due to the electron-withdrawing nature of the triazole ring.

Materials:

-

Electrophile: Chloromethyl-triazole conjugate (from Protocol A).

-

Nucleophile: Thiol (R-SH) or Amine (R-NH-R').

-

Base: DIPEA (Diisopropylethylamine) or Cs₂CO₃.

-

Solvent: DMF or MeCN (Anhydrous preferred).

-

Additive: KI (Potassium Iodide) – Catalytic amount (10 mol%) to generate the transient, more reactive iodomethyl species (Finkelstein reaction).

Procedure:

-

Dissolution: Dissolve the Chloromethyl-triazole (1.0 equiv) in DMF.

-

Activation (Optional): Add KI (0.1 equiv) and stir for 15 mins.

-

Expert Insight: This converts R-Cl → R-I in situ, accelerating the reaction with weaker nucleophiles.

-

-

Coupling: Add the Nucleophile (1.2 – 1.5 equiv) and DIPEA (2.0 equiv).

-

Reaction:

-

Thiols: React at RT for 1–2 hours. (Fast).

-

Amines: React at 40°C for 4–6 hours. (Slower).

-

-

Purification: HPLC is recommended to remove excess nucleophile and iodide salts.

Technical Data: Optimization Parameters

Table 1: Leaving Group & Solvent Effects on Triazole Methylation

| Parameter | Condition | Relative Rate | Selectivity | Recommendation |

| Leaving Group | Chloride (-Cl) | 1.0 (Baseline) | High | Standard use; stable in storage. |

| Bromide (-Br) | ~50x Faster | Moderate | Use for sluggish amines; less stable. | |

| Iodide (-I) | ~100x Faster | Low | Generate in situ using KI (Finkelstein). | |

| Solvent | DMF | High | Good | Best for solubility of polar conjugates. |

| Water/Buffer | Low | Poor | Competing hydrolysis of -CH₂Cl to -CH₂OH occurs over 12h+. | |

| Base | DIPEA | Moderate | High | Best for soluble organic targets. |

| Cs₂CO₃ | Fast | Moderate | Best for phenols/thiols (creates naked anion). |

Critical Troubleshooting (The "Self-Validating" System)

Issue 1: Hydrolysis of the Chloromethyl Group

-

Symptom:[1][2][3] LC-MS shows a peak at [M - Cl + OH] (M - 18 mass shift).

-

Cause: High pH (>9) in aqueous buffers or prolonged storage in wet solvents.

-

Validation: Always run a "blank" stability test of the linker in your buffer before adding the protein/nucleophile. If >10% hydrolysis occurs in 1h, lower pH to 7.5 or increase organic co-solvent.

Issue 2: Regioisomer Contamination (1,4 vs 1,5)

-

Symptom:[2][3] NMR shows multiple triazole-H peaks (approx 8.0 ppm vs 7.5 ppm).

-

Cause: Thermal uncatalyzed cycloaddition (if Cu failed) or insufficient ligand.

-

Validation: 1,4-triazole protons typically appear at δ 7.8–8.2 ppm (DMSO-d6). 1,5-triazole protons are often shielded to δ 7.4–7.7 ppm .

Issue 3: Incomplete Substitution

-

Solution: Switch to Propargyl Bromide for the initial click reaction, or add NaI (0.5 equiv) to the substitution step to drive the Finkelstein exchange.

References

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

-

Hulme, A. N., et al. (2016).[4] Chloromethyl-Triazole: A New Motif for Site-Selective Pseudo-Acylation of Proteins.[4] Chemical Communications, 52, 12230–12232.[4] Link

-

Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical–biology applications.[5][6][7][8][9] Chemical Reviews, 113(7), 4905-4979. Link

-

Buckle, D. R., & Rockell, C. J. (1982). 4- and 5-Chloromethyl-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 627-630. Link

-

Worrell, B. T., et al. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Link

Sources

- 1. A new chiral residue analysis method for triazole fungicides in water using dispersive liquid-liquid microextraction (DLLME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 3. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Functionalization of 5-(Chloromethyl)-1H-1,2,3-Triazole with Amines

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific challenges of functionalizing the 5-(chloromethyl)-1H-1,2,3-triazole scaffold with amines, a reaction critical for creating peptidomimetics, fragment-based drug candidates, and functional materials.[1]

Executive Summary & Strategic Analysis

The 5-(chloromethyl)-1H-1,2,3-triazole scaffold represents a unique "chemical chameleon." While it offers a versatile electrophilic site for amine conjugation, its reactivity is complicated by two factors:[1]

-

Annular Tautomerism: In the unsubstituted 1H-form, the 4- and 5-positions are tautomerically equivalent. The molecule exists in equilibrium, often favoring the 4-substituted tautomer in solution.

-

Amphoteric Reactivity: The triazole ring is both a weak acid (

) and a nucleophile. Under basic conditions used for amine alkylation, the triazolide anion can compete with the external amine, leading to oligomerization (self-alkylation).[1]

Core Recommendation: For high-fidelity synthesis, N1-protection is strongly advised prior to amine functionalization. If direct alkylation of the 1H-triazole is necessary, strict control of stoichiometry and pH is required to suppress polymerization.

Mechanistic Pathways & Reactivity Map[1]

The following diagram illustrates the competing pathways during the reaction. Understanding these flows is critical for troubleshooting low yields.

Figure 1: Reaction landscape showing the competition between the desired

Experimental Protocols

Method A: The "Protection-First" Strategy (Recommended)

Best for: Valuable amines, scale-up, and GMP-like purity.[1]

This route eliminates self-alkylation by blocking the acidic NH proton.

Workflow:

-

Protection: React chloromethyl triazole with Trityl chloride (Trt-Cl) or SEM-Cl.

-

Substitution: React protected electrophile with amine.

-

Deprotection: Acidic cleavage.

Step 1: Substitution Protocol (Protected Scaffold)

Reagents:

-

1-Trityl-4-(chloromethyl)-1H-1,2,3-triazole (1.0 equiv)[1]

-

Target Amine (1.2 – 1.5 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

-

Potassium Iodide (KI) (0.1 equiv, optional catalyst)[1]

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Procedure:

-

Dissolution: Dissolve the protected triazole in ACN (0.1 M concentration).

-

Activation: Add KI (catalytic) and stir for 10 mins at RT. This generates the more reactive iodomethyl species in situ (Finkelstein reaction).

-

Addition: Add the Target Amine followed by DIPEA.

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Checkpoint: The trityl group is lipophilic; product formation usually results in a polar shift.

-

-

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Deprotection (Trityl Removal)[1]

-

Dissolve the intermediate in DCM/MeOH (1:1).

-

Add TFA (10% v/v) or 4M HCl in Dioxane. Stir for 1 hour at RT.

-

Concentrate and precipitate with diethyl ether to obtain the hydrochloride salt.

Method B: Direct Alkylation (High-Throughput/Rapid)

Best for: Simple, inexpensive amines where excess reagent can be used.[1]

Critical Control: To prevent self-alkylation, the concentration of the amine must be high relative to the triazole, and the triazole should be added slowly to the amine solution.

Reagents:

-

5-(chloromethyl)-1H-1,2,3-triazole (1.0 equiv)[1]

-

Target Amine (3.0 – 5.0 equiv)[1]

-

Solvent: Methanol or Ethanol (Protic solvents stabilize the transition state and solvate the chloride).

Procedure:

-

Preparation: Dissolve the Target Amine (large excess) in MeOH (0.2 M).

-

Addition: Dissolve the chloromethyl triazole in a minimal amount of MeOH. Add this solution dropwise to the amine solution over 30 minutes at 0°C.

-

Reasoning: Keeping the electrophile concentration low relative to the nucleophile prevents the triazole from reacting with itself.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Workup: Concentrate the solvent.

-

Purification:

Data Summary & Optimization Table

| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |

| Solvent | DMF | Acetonitrile (ACN) | ACN simplifies workup; DMF is harder to remove but better for solubility.[1] |

| Base | DIPEA / TEA | Inorganic bases ( | |

| Catalyst | None | KI (10 mol%) | Accelerates reaction significantly via |

| Stoichiometry | 1:1 | 1:3 (Triazole:Amine) | Excess amine suppresses over-alkylation (quaternary salt formation).[1] |

| Temperature | Reflux | 50-60°C | High heat promotes polymerization. Moderate heat is sufficient. |

Safety & Handling (Crucial)

Hazard Warning: Chloromethyl-1,2,3-triazoles are alkylating agents .[1] They act as vesicants (blistering agents) similar to nitrogen mustards.[1]

-

Skin Contact: These compounds can cause severe dermatitis and sensitization. Double-gloving (Nitrile) is mandatory.

-

Inhalation: Handle only in a functioning fume hood. The dust/vapor is a respiratory irritant.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating capability before cleaning.

References

-

Synthesis of 1,2,3-Triazoles (Review)

-

Amine Alkylation Protocols

-

Safety Data (Chloromethyl Triazoles)

- Title: "4-(Chloromethyl)-1H-1,2,3-triazole Hydrochloride SDS."

-

Source:Fisher Scientific[5]

-

Mechanistic Insight (Self-Alkylation)

Sources

- 1. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Precision Synthesis of 5-Chloromethyl-1,2,3-Triazoles